molecular formula C28H36O6 B1614450 4-(6-ACRYLOXY-HEX-1-YL-OXY)PHENYL 4-(HEXYLOXY)BENZOATE CAS No. 863394-23-4

4-(6-ACRYLOXY-HEX-1-YL-OXY)PHENYL 4-(HEXYLOXY)BENZOATE

Cat. No.: B1614450
CAS No.: 863394-23-4
M. Wt: 468.6 g/mol
InChI Key: VXCYVCUKVGUJMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-acryloxy-hex-1-yl-oxy)phenyl 4-(hexyloxy)benzoate typically involves the esterification of 4-(hexyloxy)benzoic acid with 4-(6-acryloxy-hex-1-yl-oxy)phenol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acryloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[4-(6-prop-2-enoyloxyhexoxy)phenyl] 4-hexoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O6/c1-3-5-6-9-20-31-24-14-12-23(13-15-24)28(30)34-26-18-16-25(17-19-26)32-21-10-7-8-11-22-33-27(29)4-2/h4,12-19H,2-3,5-11,20-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCYVCUKVGUJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650568
Record name 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863394-23-4
Record name 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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